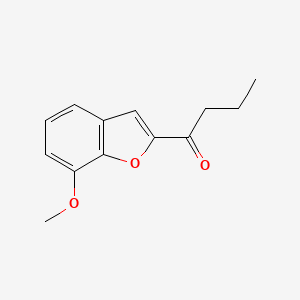

1-(7-Methoxybenzofuran-2-yl)butan-1-one

Description

1-(7-Methoxybenzofuran-2-yl)butan-1-one is a benzofuran derivative with the molecular formula C₁₂H₁₄O₂, characterized by a methoxy (-OCH₃) group at the 7-position of the benzofuran ring and a butanone side chain at the 2-position . The benzofuran core, a fused heterocyclic system of benzene and furan, provides aromatic stability, while the methoxy group enhances electron density via resonance donation. The butanone moiety introduces a ketone functional group, influencing reactivity and interactions with biological targets.

This compound is synthesized primarily through acylation reactions of benzofuran precursors under controlled conditions, yielding intermediates for pharmaceuticals and agrochemicals . Analytical techniques such as NMR and mass spectrometry confirm its structural integrity and purity.

Properties

Molecular Formula |

C13H14O3 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

1-(7-methoxy-1-benzofuran-2-yl)butan-1-one |

InChI |

InChI=1S/C13H14O3/c1-3-5-10(14)12-8-9-6-4-7-11(15-2)13(9)16-12/h4,6-8H,3,5H2,1-2H3 |

InChI Key |

RRKSVYBFJXULLW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=CC2=C(O1)C(=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Methoxybenzofuran-2-yl)butan-1-one typically involves the reaction of 7-methoxybenzofuran with butanone under specific conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Acylation and Ketone Formation

The compound can be synthesized via TFAA-mediated acylation of 7-methoxybenzofuran with butyric acid. This method avoids traditional Friedel-Crafts conditions, enabling direct coupling under mild catalysis .

Reaction Conditions :

-

Catalyst : Trifluoroacetic anhydride (TFAA, 5.0 mmol)

-

Solvent : 1,2-Dichloroethane (DCE)

-

Temperature : 70°C

-

Time : 48 hours

Mechanism : TFAA activates the carboxylic acid (butyric acid) to form an acyloxy trifluoroacetate intermediate, which reacts with the electron-rich C2 position of 7-methoxybenzofuran .

Electrophilic Substitution Reactions

The methoxy and benzofuran groups direct electrophilic attacks to specific positions:

Chlorination

Benzofuran derivatives undergo chlorination at the 4, 6, and 8 positions under halogenation conditions. For example:

-

Reagents : Cl₂ or SOCl₂ in polar aprotic solvents

-

Outcome : Forms polyhalogenated derivatives with retained ketone functionality .

Example :

3-Hydroxy-1-(4,6,8-trichloro-1,9-dihydroxy-3,7-dimethoxydibenzo[b,d]furan-2-yl)propan-1-one (IC₅₀ = 35.80 μM against MCF-7 cells) .

Coupling Reactions

The ketone group participates in nucleophilic additions and cross-coupling reactions:

Grignard Addition

Example :

1-(4-Hydroxy-2-methoxybenzofuran-5-yl)butan-1-one reacts with methylmagnesium bromide to yield a tertiary alcohol derivative (confirmed by HMBC correlations) .

Fries-Type Rearrangement

Under acidic conditions, O→C aryl migration occurs, enabling structural diversification:

Conditions :

-

Catalyst : Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 10 mol%)

-

Solvent : DCE

Outcome :

Intermolecular rearrangement confirmed via cross-over experiments (¹H-NMR analysis) .

Biological Activity Modulation

The compound’s ketone and benzofuran moieties contribute to interactions with biological targets:

Antibacterial Activity

-

MIC Values : 32–128 μg/mL against E. coli and P. aeruginosa .

-

Mechanism : Disruption of bacterial membrane integrity via hydrophobic interactions .

Anticancer Activity

Scientific Research Applications

1-(7-Methoxybenzofuran-2-yl)butan-1-one has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(7-Methoxybenzofuran-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 1-(7-Methoxybenzofuran-2-yl)butan-1-one are influenced by its substitution pattern. Below is a comparative analysis with structurally related benzofuran derivatives:

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Substituents | Key Biological Activities | Notable Features |

|---|---|---|---|---|

| This compound | C₁₂H₁₄O₂ | 7-OCH₃, 2-butanone | Anti-inflammatory, anticancer | Methoxy enhances electron density |

| 1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-one | C₁₃H₁₃ClO₂ | 5-Cl, 7-CH₃, 2-butanone | Antimicrobial, anticancer | Chlorine and methyl boost bioactivity |

| 1-(7-Chloro-1-benzofuran-2-yl)butan-1-one | C₁₂H₁₁ClO₂ | 7-Cl, 2-butanone | Antitumor, antibacterial | Electron-withdrawing Cl alters reactivity |

| 1-(7-Fluoro-1-benzofuran-2-yl)butan-1-one | C₁₂H₁₁FO₂ | 7-F, 2-butanone | Enhanced metabolic stability | Fluorine increases lipophilicity |

| 1-(5-Bromo-7-methoxybenzofuran-2-yl)ethan-1-one | C₁₁H₁₀BrO₃ | 5-Br, 7-OCH₃, 2-ethanone | Anticancer (IC₅₀: 20 µM) | Bromine enhances binding affinity |

Key Differences:

Substituent Effects :

- Methoxy (-OCH₃) : Enhances electron density, improving interaction with polar biological targets (e.g., enzymes) .

- Chloro (-Cl) : Electron-withdrawing nature increases electrophilicity, favoring nucleophilic attack in antimicrobial agents .

- Fluoro (-F) : Boosts lipophilicity and metabolic stability, critical for drug bioavailability .

- Methyl (-CH₃) : Steric effects may hinder or direct binding in enzyme pockets .

Biological Activity: Methoxy derivatives (e.g., this compound) show pronounced anti-inflammatory activity due to interactions with COX-2 . Chloro/methyl-substituted analogs (e.g., 1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-one) exhibit stronger antimicrobial effects, likely due to enhanced membrane penetration . Brominated derivatives (e.g., 1-(5-Bromo-7-methoxybenzofuran-2-yl)ethan-1-one) demonstrate higher anticancer potency (IC₅₀: 20 µM vs. 25 µM for chloro analogs) .

Physicochemical Properties :

- Lipophilicity : Fluorinated and brominated compounds have higher logP values, improving blood-brain barrier penetration .

- Reactivity : Methoxy and chloro groups direct electrophilic substitution to specific ring positions, influencing synthetic pathways .

Biological Activity

1-(7-Methoxybenzofuran-2-yl)butan-1-one is a benzofuran derivative that has garnered attention for its potential biological activities. Benzofurans are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing on various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group on the benzofuran moiety and a butanone side chain. This structural configuration is believed to contribute to its biological efficacy.

Anti-Cancer Activity

Research has indicated that benzofuran derivatives exhibit significant anti-cancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | TBD |

| 2-Acetyl-7-methoxybenzofuran | MDA-MB-231 (breast cancer) | 27.9 |

| 4,8-Dimethoxy-1H-isochromen-1-one | MCF-7 | 94.4 |

In a study evaluating the cytotoxicity of various benzofuran derivatives, this compound was found to inhibit cell proliferation effectively, indicating its potential as an anti-cancer agent .

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of benzofurans. The compound has been shown to inhibit pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).

| Mediator | Inhibition (%) at 10 µM |

|---|---|

| NO | 50 |

| PGE2 | 45 |

| TNF-α | 60 |

The inhibition of these mediators suggests that this compound could be beneficial in treating inflammatory diseases .

Antimicrobial Activity

Benzofurans have demonstrated antimicrobial properties against various pathogens. Preliminary studies indicate that this compound exhibits broad-spectrum antibacterial activity.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Pseudomonas aeruginosa | TBD |

These findings suggest that this compound could be developed as an antimicrobial agent .

Case Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of various benzofuran derivatives, including this compound, on human breast cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value comparable to established chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers assessed the anti-inflammatory effects of benzofuran derivatives in vitro. The study found that treatment with this compound led to a marked decrease in the production of inflammatory cytokines in activated macrophages .

Q & A

Q. What are the standard synthetic methodologies for synthesizing 1-(7-Methoxybenzofuran-2-yl)butan-1-one, and how can reaction parameters be optimized?

- Methodological Answer : Synthesis typically involves constructing the benzofuran core via cyclization of ortho-substituted phenolic precursors, followed by introducing the methoxy and butanone groups. For example, cyclocondensation of 7-methoxy-substituted benzofuran precursors with β-keto esters under acidic or basic conditions can yield the target compound. Optimization includes adjusting catalysts (e.g., piperidine in ethanol under reflux), temperature control (80–100°C), and solvent polarity to enhance regioselectivity . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- 1H/13C NMR : Analyze aromatic proton signals (δ 6.8–7.5 ppm for benzofuran protons) and methoxy singlet (δ ~3.8 ppm). The butanone carbonyl carbon appears at δ ~200 ppm in 13C NMR .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 218.0943 (C12H12NO3). Fragmentation patterns should align with the benzofuran and ketone moieties .

- X-ray Crystallography : Resolve crystal packing and bond angles to validate spatial arrangement, particularly the planarity of the benzofuran ring and methoxy orientation .

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer : Use sequential liquid-liquid extraction (e.g., dichloromethane/water) to remove polar impurities, followed by silica gel chromatography with gradient elution (hexane:ethyl acetate 4:1 to 1:1). For high-purity batches (>99%), preparative HPLC with a C18 column (acetonitrile/water mobile phase) is recommended .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives in pharmacological studies?

- Methodological Answer :

- Analog Synthesis : Systematically modify substituents (e.g., methoxy position, ketone chain length) and evaluate bioactivity. For example, replace the 7-methoxy group with halogens or alkyl groups to assess electronic effects .

- In Vitro Assays : Test derivatives against target enzymes (e.g., COX-2 for anti-inflammatory activity) using dose-response curves (IC50 determination). Include positive controls (e.g., indomethacin) and validate via Western blotting or ELISA .

Q. What methodologies are appropriate for resolving discrepancies in biological activity data between different synthetic batches of this compound?

- Methodological Answer :

- Purity Analysis : Use HPLC-UV (λ = 254 nm) to detect impurities (>98% purity required for consistent activity) .

- Structural Confirmation : Compare NMR spectra with reference data to rule out regioisomers or byproducts. X-ray crystallography can resolve ambiguities in stereochemistry .

- Replicate Assays : Conduct biological tests in triplicate under standardized conditions (e.g., cell line passage number, serum-free media) to minimize variability .

Q. In silico and in vitro approaches for predicting and validating the biological targets of this compound: How should these studies be structured?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to potential targets (e.g., serotonin receptors). Prioritize targets with docking scores ≤ -7.0 kcal/mol .

- Kinetic Assays : Measure enzyme inhibition (e.g., MAO-A/B) via spectrophotometric methods (monitor absorbance at 340 nm for NADH depletion). Validate with knockout cell lines or competitive inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.